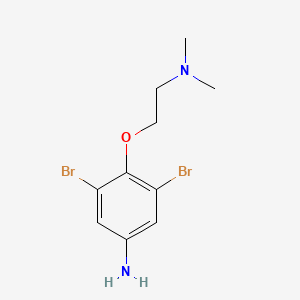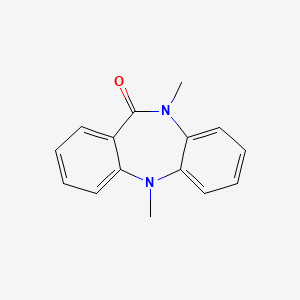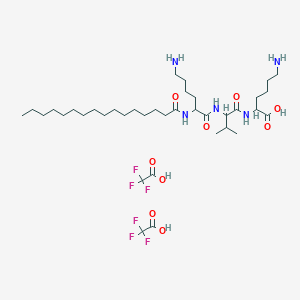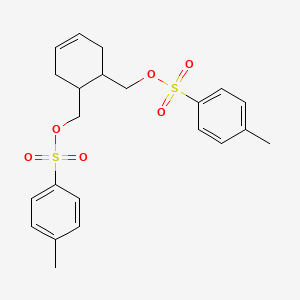
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two bromine atoms at the 3 and 5 positions, a dimethylaminoethoxy group at the 4 position, and an amine group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine typically involves the bromination of 4-(2-(dimethylamino)ethoxy)aniline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination under specific conditions.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium thiolate (KSCN) are often employed in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Debrominated products.
Substitution: Products where bromine atoms are replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bromine atoms make it a useful building block for Suzuki-Miyaura coupling reactions.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Industry: In the industrial sector, the compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with various receptors or enzymes, potentially inhibiting or activating their functions. The bromine atoms may also play a role in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
3,5-Dibromo-4-methylaniline: Similar structure but with a methyl group instead of the dimethylaminoethoxy group.
4-(2-(Dimethylamino)ethoxy)aniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
Uniqueness: The presence of both bromine atoms and the dimethylaminoethoxy group makes 3,5-Dibromo-4-(2-(dimethylamino)ethoxy)benzenamine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
15592-73-1 |
|---|---|
Fórmula molecular |
C10H14Br2N2O |
Peso molecular |
338.04 g/mol |
Nombre IUPAC |
3,5-dibromo-4-[2-(dimethylamino)ethoxy]aniline |
InChI |
InChI=1S/C10H14Br2N2O/c1-14(2)3-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,3-4,13H2,1-2H3 |
Clave InChI |
MVFLWWXESBADPF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=C(C=C(C=C1Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propanamide, 3-[(2-hydroxyethyl)amino]-](/img/structure/B12809530.png)






![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)



![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)
